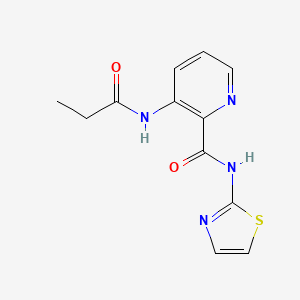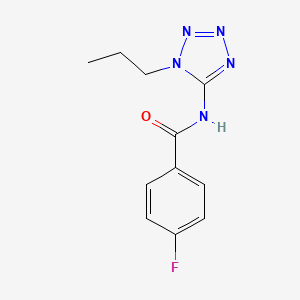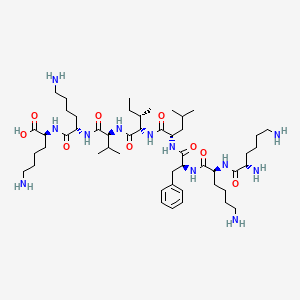![molecular formula C28H31N3S B12582719 N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine CAS No. 303163-08-8](/img/structure/B12582719.png)
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and several aromatic and aliphatic substituents, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridine ring and the subsequent attachment of the butyl, methylphenyl, and phenylpropyl groups. Common reagents used in these reactions include thionyl chloride, pyridine, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield. Solvent recovery and purification steps are also crucial to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine exerts its effects involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Vitexin compound 1: A novel extraction from a Chinese herb, used in melanoma treatment by inducing DNA damage through increased ROS levels.
Uniqueness
N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine stands out due to its unique combination of thiazole and pyridine rings, along with its specific substituents. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
303163-08-8 |
|---|---|
Molekularformel |
C28H31N3S |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C28H31N3S/c1-3-4-15-26-31-27(23-14-8-10-21(2)19-23)28(32-26)24-16-18-30-25(20-24)29-17-9-13-22-11-6-5-7-12-22/h5-8,10-12,14,16,18-20H,3-4,9,13,15,17H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
NIRAQNQXXQXFCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(S1)C2=CC(=NC=C2)NCCCC3=CC=CC=C3)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene](/img/structure/B12582654.png)
![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)

![4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one](/img/structure/B12582680.png)
![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)
![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)



